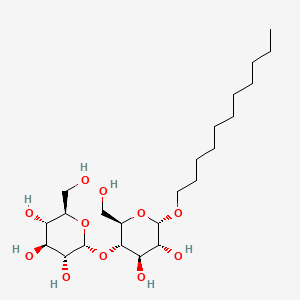

Undecyl a-D-maltopyranoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of undecyl a-D-maltopyranoside typically involves the glycosylation of maltose with undecanol under acidic conditions . The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Undecyl a-D-maltopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the maltopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted maltopyranosides.

Aplicaciones Científicas De Investigación

Membrane Protein Solubilization and Stabilization

Undecyl α-D-maltopyranoside has been shown to effectively solubilize and stabilize membrane proteins. Its unique structure allows it to create micelles that can encapsulate hydrophobic regions of membrane proteins, facilitating their extraction from cellular membranes.

- Comparison of Detergents : In studies comparing various detergents for membrane protein extraction, undecyl α-D-maltopyranoside demonstrated superior properties in maintaining the functionality of proteins like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) during purification processes. It was found to support higher ATPase activity and longer monomer half-lives compared to other detergents such as n-Dodecyl β-D-maltoside and n-Decyl β-D-maltopyranoside .

| Detergent Type | CMC (mM) | Stability (Days) | ATPase Activity (%) |

|---|---|---|---|

| Undecyl α-D-maltopyranoside | 0.03 | 12-17 | 66 ± 14 |

| n-Dodecyl β-D-maltoside | 0.01 | 6-9 | 71 ± 14 |

| n-Decyl β-D-maltopyranoside | 0.087 | Not specified | 62 ± 17 |

Crystallization of Membrane Proteins

The ability of undecyl α-D-maltopyranoside to stabilize proteins makes it a candidate for crystallization studies. Its use has been linked to improved crystal quality and resolution in X-ray diffraction experiments, which are crucial for determining protein structures.

- Case Study : A high-throughput screening method established that undecyl α-D-maltopyranoside could effectively solubilize membrane proteins for crystallography, providing better diffraction patterns compared to other commonly used detergents .

Drug Discovery Applications

Research into the use of undecyl α-D-maltopyranoside extends into drug discovery, particularly in the development of antimicrobial agents. Its surfactant properties may enhance the bioavailability of certain therapeutic compounds.

- Antimicrobial Properties : Recent studies have explored the potential of maltosides, including undecyl α-D-maltopyranoside derivatives, as antimicrobial agents against various bacterial strains. The findings suggest that these compounds exhibit promising antifungal activity while maintaining low cytotoxicity levels .

Mecanismo De Acción

The mechanism of action of undecyl a-D-maltopyranoside involves its ability to interact with lipid bilayers and proteins. The undecyl group inserts into the hydrophobic regions of membranes, while the maltopyranoside moiety interacts with the hydrophilic regions . This dual interaction helps in solubilizing and stabilizing membrane proteins, making them accessible for further study .

Comparación Con Compuestos Similares

Similar Compounds

n-Dodecyl β-D-maltopyranoside: Similar in structure but with a longer alkyl chain.

n-Decyl β-D-maltopyranoside: Similar in structure but with a shorter alkyl chain.

n-Octyl β-D-glucopyranoside: Similar in function but with a different sugar moiety.

Uniqueness

Undecyl a-D-maltopyranoside is unique due to its intermediate alkyl chain length, which provides a balance between solubilization efficiency and stability . This makes it particularly useful in applications where both properties are required .

Actividad Biológica

Undecyl α-D-maltopyranoside is a non-ionic surfactant and a member of the maltopyranoside family, known for its significant role in biological and biochemical applications. This compound has garnered attention for its ability to solubilize and stabilize membrane proteins, making it a valuable tool in various research fields, including structural biology, drug delivery, and microbiology.

- Chemical Formula : C23H44O11

- CAS Number : 168037-13-6

- Molecular Weight : 492.6 g/mol

Undecyl α-D-maltopyranoside primarily interacts with membrane proteins, particularly targeting the V-type sodium ATPase subunit K . This interaction can disrupt energy metabolism and ion transport processes in cells, notably in Enterococcus hirae, potentially inhibiting bacterial growth and proliferation.

Biochemical Pathways

The compound influences several biochemical pathways:

- Energy Metabolism : By affecting ATPase activity, it alters cellular energy dynamics.

- Ion Transport : It plays a role in maintaining ionic balance across membranes, which is crucial for cell survival and function.

1. Membrane Protein Solubilization

Undecyl α-D-maltopyranoside is instrumental in the solubilization of membrane proteins, facilitating their study in vitro. This property is particularly useful for structural biology applications where membrane proteins need to be extracted without denaturing them.

2. Antimicrobial Activity

Research indicates that undecyl α-D-maltopyranoside exhibits antimicrobial properties. Its mechanism involves disrupting bacterial membranes, which can lead to cell lysis. This activity is particularly noted against gram-positive bacteria like Enterococcus hirae and some strains of Staphylococcus aureus.

Study 1: Membrane Protein Stabilization

A study demonstrated that undecyl α-D-maltopyranoside effectively stabilized membrane proteins for X-ray crystallography, allowing researchers to obtain high-resolution structures that were previously unattainable with other detergents.

Study 2: Antimicrobial Efficacy

In a comparative study of surfactants, undecyl α-D-maltopyranoside showed superior antimicrobial activity against E. hirae, with an observed minimum inhibitory concentration (MIC) significantly lower than that of traditional detergents like Triton X-100 .

Comparison with Similar Compounds

| Compound | Alkyl Chain Length | Solubilization Efficiency | Unique Features |

|---|---|---|---|

| Undecyl α-D-maltopyranoside | 11 carbon atoms | High | Intermediate chain length balances stability and efficiency |

| n-Dodecyl β-D-maltopyranoside | 12 carbon atoms | Very High | Longer chain may lead to increased micelle formation |

| n-Octyl β-D-glucopyranoside | 8 carbon atoms | Moderate | Shorter chain affects solubilization capacity |

Research Applications

Undecyl α-D-maltopyranoside finds applications across various fields:

- Biochemistry : Used as a surfactant in protein purification processes.

- Pharmaceuticals : In drug formulation, it enhances the bioavailability of hydrophobic drugs by forming micelles.

- Nanotechnology : Employed in the synthesis of nanoparticles due to its stabilizing properties.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-BFNKVOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659191 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168037-13-6 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.